(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol
Descripción
Propiedades
IUPAC Name |
(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6,8-9,16H,1-2,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMVQNYPOJJGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640412 | |
| Record name | [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-26-2 | |
| Record name | 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Formation of the Thieno[3,2-d]pyrimidine Core
The thienopyrimidine core is synthesized by cyclization reactions involving thiophene derivatives and pyrimidine precursors under acidic or basic conditions. Common approaches include:
- Condensation of 2-aminothiophene derivatives with formamide or formamidine salts to form the pyrimidine ring fused to thiophene.
- Use of cyclization agents or dehydrating conditions to promote ring closure.
Table 1: Typical Conditions for Thienopyrimidine Core Formation
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | 2-Aminothiophene + formamidine | Acidic medium, reflux | 70-85 | Controlled pH critical |
| Alternative | Thiophene-2-carboxaldehyde + guanidine | Basic medium, heat | 65-80 | Requires purification |
Representative Synthetic Route Example
- Synthesize 4-chlorothieno[3,2-d]pyrimidine via cyclization of 2-aminothiophene with formamidine derivatives.
- React 4-chlorothienopyrimidine with piperidin-4-ylmethanol in the presence of potassium carbonate in DMF at 90°C for 12 hours.
- Purify the product by column chromatography to obtain (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol with yields around 70%.
Research Findings and Optimization
- Continuous flow reactors have been employed to improve reaction control and scalability, enhancing yields and reducing reaction times.
- Automated synthesis platforms allow rapid screening of reaction conditions for optimal purity.
- Studies indicate that the choice of solvent and base critically affects the substitution step efficiency.
- Palladium-catalyzed amination offers higher selectivity but requires careful ligand and catalyst optimization.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Core formation | Cyclization | 2-Aminothiophene, formamidine | Acidic/basic, reflux | 65-85% | Critical for ring fusion |
| Piperidine attachment | SNAr or Pd-catalyzed amination | 4-Halo-thienopyrimidine, piperidin-4-ylmethanol | 80-110°C, base or Pd catalyst | 60-80% | Hydroxymethyl group preserved |
| Purification | Chromatography | Silica gel | Ambient | - | Ensures high purity |
Análisis De Reacciones Químicas
Types of Reactions
(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Differences and Properties
*Estimated based on analogous structures.
Key Observations:
- Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the carboxylic acid derivative (higher solubility in polar solvents) . However, the aminomethyl analogue (248.35 g/mol) may exhibit better membrane permeability due to its basic amine .
- Positional Isomerism: The methanol group at the 6-position in the morpholine-containing analogue () likely alters binding affinity compared to the 4-piperidinyl position in the target compound.
Key Observations:
Actividad Biológica
(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound has the following structure:
- Chemical Formula : C13H16N4OS
- Molecular Weight : 272.36 g/mol
This thienopyrimidine derivative features a piperidine ring, which contributes to its pharmacological properties.
Research indicates that this compound exhibits tyrosine kinase inhibition . Tyrosine kinases are crucial in various signaling pathways associated with cancer progression and other diseases. Inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of thienopyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colorectal) | 3.83 | EGFR inhibition |
| SKOV3 (Ovarian) | 11.94 | EGFR inhibition |
| U87 (Glioblastoma) | 7.50 | Apoptosis induction |
| MCF7 (Breast) | 5.00 | PI3K pathway inhibition |
These results demonstrate that the compound's efficacy varies across different cancer types, with significant cytotoxicity observed in colorectal and breast cancer cell lines.
Other Biological Activities
In addition to its anticancer properties, this compound has been studied for its effects on inflammation and autoimmune diseases. The compound's ability to modulate immune responses suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Case Studies
-
Study on EGFR Inhibition :
A recent study highlighted that derivatives of thieno[3,2-d]pyrimidines, including this compound, were found to exceed the efficacy of established drugs like lapatinib in inhibiting the epidermal growth factor receptor (EGFR) in cancer cells . This positions the compound as a potential candidate for further development in targeted cancer therapies. -
Molecular Docking Studies :
Molecular docking studies have been performed to predict the binding affinity of this compound to various targets such as EGFR and PI3K . These studies indicate a strong interaction between the compound and these proteins, which is crucial for its anticancer activity.
Safety Profile
The safety profile of this compound was assessed through cytotoxicity tests on normal cell lines. The IC50 values against normal human cells were significantly higher than those against cancer cells, suggesting a favorable therapeutic index:
| Cell Type | IC50 (µM) |
|---|---|
| BJ-1 (Normal Skin) | 221.7 |
This indicates that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, making it a promising candidate for further clinical development.
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (80–120°C) accelerate coupling but may degrade sensitive intermediates .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying to avoid side reactions .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Alkylation | NaH, DMF, 80°C | 45–60% | Competing elimination byproducts |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 55–70% | Catalyst sensitivity to oxygen |
What analytical techniques are essential for confirming structural integrity and purity?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thienopyrimidine-piperidine linkage. For example, the piperidine C-4 methanol proton appears as a triplet (~δ 3.5 ppm) due to coupling with adjacent protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₆N₃OS: calculated 278.0964, observed 278.0967) .
- HPLC-PDA : Purity >95% is critical for biological assays; reverse-phase C18 columns with acetonitrile/water gradients are standard .
Q. Advanced :
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
How can researchers optimize reaction conditions to mitigate low yields or impurities?
Q. Advanced
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies optimal conditions. For example, a central composite design improved alkylation yield from 50% to 68% by adjusting NaH equivalents .
- In Situ Monitoring : FTIR or Raman spectroscopy detects intermediate formation, enabling real-time adjustments .
- Purification Strategies : Use of flash chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) isolates polar byproducts .
How should contradictions in reported biological activity (e.g., varying IC₅₀ values) be addressed?
Advanced
Discrepancies often arise from assay conditions or structural analogs. Methodological steps include:
- Standardized Assays : Use validated protocols (e.g., ATP-based kinase assays for kinase inhibition studies) to minimize variability .
- Structural Confirmation : Re-synthesize disputed compounds and verify purity (>99% by HPLC) to exclude batch-specific impurities .
- Meta-Analysis : Compare data across studies (Table 2) to identify trends. For example, fluorinated analogs (e.g., 6-fluoropyridinyl derivatives) show enhanced selectivity due to electronegativity effects .
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC₅₀ (nM) | Assay System | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine | Kinase X | 12 ± 3 | HEK293 cells | |
| Pyrazolo[3,4-d]pyrimidine | Kinase X | 85 ± 10 | In vitro recombinant |
What methodologies elucidate the compound’s mechanism of action at the molecular level?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹ for kinase interactions) .
- Molecular Dynamics (MD) Simulations : Predict binding poses and stability of the piperidine-methanol group in hydrophobic pockets .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) to distinguish enthalpic vs. entropic driving forces .
How do structural modifications (e.g., substituent variations) impact physicochemical properties?
Q. Advanced
- LogP Calculations : Introduction of electron-withdrawing groups (e.g., -F) reduces LogP from 2.1 to 1.6, improving aqueous solubility .
- Metabolic Stability : Microsomal assays (human liver microsomes) show that methyl substituents on piperidine reduce CYP3A4-mediated oxidation (t₁/₂ increased from 15 to 45 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
